N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide
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Overview
Description
N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide is a compound belonging to the indazole family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of appropriate precursors under catalytic conditions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the indazole core by N-N bond formation
Industrial Production Methods
Industrial production of indazole derivatives often involves optimized catalytic processes to ensure high yields and minimal byproducts. Transition metal-catalyzed reactions, such as those involving copper or silver catalysts, are commonly used due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro position, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction could produce the corresponding amine derivative.
Scientific Research Applications
N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-1H-indazol-7-yl)acetamide
- N-(5-Amino-3-bromo-1H-indazol-7-yl)acetamide
- N-(5-Amino-3-fluoro-1H-indazol-7-yl)acetamide
Uniqueness
N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide is unique due to the presence of both amino and chloro substituents on the indazole core. This combination of functional groups can enhance its biological activity and selectivity compared to other similar compounds .
Properties
CAS No. |
953411-47-7 |
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Molecular Formula |
C9H9ClN4O |
Molecular Weight |
224.65 g/mol |
IUPAC Name |
N-(5-amino-3-chloro-2H-indazol-7-yl)acetamide |
InChI |
InChI=1S/C9H9ClN4O/c1-4(15)12-7-3-5(11)2-6-8(7)13-14-9(6)10/h2-3H,11H2,1H3,(H,12,15)(H,13,14) |
InChI Key |
YITPOYDOZZLJKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC2=C(NN=C12)Cl)N |
Origin of Product |
United States |
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